molecular formula C5H7N3O2 B6617539 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 1267908-61-1

2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No. B6617539
CAS RN: 1267908-61-1
M. Wt: 141.13 g/mol
InChI Key: ABPKKJOVIOSAOH-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid is a derivative of 1H-1,2,3-triazol-1-yl acetic acid . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity. It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .


Synthesis Analysis

A convenient synthetic approach to 1H-1,2,3-triazol-1-yl acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Based on this strategy, 1,5-disubstituted 1,2,3-triazoles were prepared from available reagents under metal-free conditions . A one-pot protocol for the synthesis of (5-methyl-1H-1,2,3-triazol-1-yl)acetamides derived from N-substituted chloroacetamides has been developed .


Molecular Structure Analysis

The molecular structure of 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid was confirmed by 1H NMR spectrum (400 MHz, DMSO-d6), δ, ppm: 2.26 s (3H, CH3), 5.10 s (2H, CH2), 7.37 s (1H triazol) .


Chemical Reactions Analysis

1H-1,2,3-Triazol-1-yl acetic acids were most commonly prepared by the 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes . The use of Dimroth cyclocondensation of azidoacetic acid derivatives with dicarbonyl compounds for preparing compounds of this type has been studied .


Physical And Chemical Properties Analysis

The physical properties of 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid include a yield of 0.13 g (91%), melting point of 177–178°С . The chemical properties were confirmed by 1H NMR spectrum (400 MHz, DMSO-d6), δ, ppm: 2.26 s (3H, CH3), 5.10 s (2H, CH2), 7.37 s (1H triazol) .

Mechanism of Action

Target of Action

It is known that the 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The 1,2,3-triazole ring can form hydrogen bonds, which is crucial for binding with biological targets . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

They have also been used to create antagonists of monoacylglycerol lipase , agonists and antagonists of sphingosine-1-phosphate receptors , and inhibitors of stearoyl-coenzyme delta-9 . This suggests that 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid may affect similar pathways.

Pharmacokinetics

The 1,2,3-triazole ring is known to be resistant to metabolic degradation , which could potentially impact the compound’s bioavailability.

Result of Action

Compounds with a 1,2,3-triazole ring have shown antifungal , antimicrobial , antiviral , anticancer , and other biological activities. This suggests that 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid may have similar effects.

Action Environment

The synthesis of similar compounds has been achieved under metal-free conditions , suggesting that the presence or absence of certain metals could potentially influence the compound’s action.

Future Directions

The introduction of a carboxyl function in the 1,2,3-triazole ring favors the creation of convenient structural blocks for the synthesis of combinatorial libraries . In the future, such an approach would allow the introduction of a much wider range of substituents in the triazole ring of triazolylacetic acids . This could lead to the development of new compounds with potential biological activities.

properties

IUPAC Name

2-(5-methyltriazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-2-6-7-8(4)3-5(9)10/h2H,3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPKKJOVIOSAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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